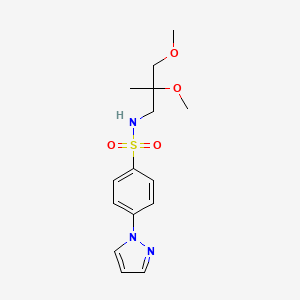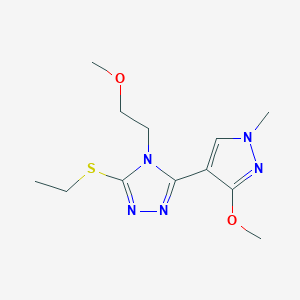![molecular formula C14H12N2O3 B2779838 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol CAS No. 2094620-45-6](/img/structure/B2779838.png)
3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the methoxymethyl group, and the naphthalen-2-ol group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,3,4-oxadiazole ring, the methoxymethyl group, and the naphthalen-2-ol group. The oxadiazole ring is known to participate in various chemical reactions, and the methoxymethyl and naphthalen-2-ol groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxymethyl and naphthalen-2-ol groups could affect the compound’s solubility in different solvents .Scientific Research Applications
Anticancer Applications : Salahuddin et al. (2014) synthesized derivatives of 1,3,4-oxadiazole, including compounds related to 3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol, and evaluated them for anticancer properties. Notably, one compound showed significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Anticonvulsant Activity : Research by H. Rajak et al. (2010) involved designing and synthesizing novel semicarbazones based on 1,3,4-oxadiazoles for anticonvulsant activity. The study validated a pharmacophoric model essential for anticonvulsant activity, contributing to the understanding of the structural requirements for this therapeutic action (H. Rajak et al., 2010).
Toxicity Assessment and Pharmacological Evaluation : M. Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including those related to this compound. The study evaluated these compounds for toxicity, tumor inhibition, and other pharmacological properties (M. Faheem, 2018).
Antiviral Properties : W. El‐Sayed et al. (2010) synthesized new 1,3,4-oxadiazole derivatives and evaluated their antiviral activities against HCV and HIV viruses. This study indicates potential applications in the development of antiviral drugs (W. El‐Sayed et al., 2010).
Antibacterial Activity : Vivek Kumar et al. (2021) synthesized and evaluated the antibacterial potential of naphthalen-2-yloxy based oxadiazole-2-thione derivatives. Some compounds exhibited strong antibacterial activity against various bacterial strains, showcasing another area of application (Vivek Kumar et al., 2021).
properties
IUPAC Name |
3-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-18-8-13-15-16-14(19-13)11-6-9-4-2-3-5-10(9)7-12(11)17/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLKPTIKAMZQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate](/img/structure/B2779756.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2779757.png)
![2-Chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide](/img/structure/B2779759.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2779760.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-[1-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]indole](/img/structure/B2779762.png)
![8-[(4-Methoxyphenyl)methyl]-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779764.png)


![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2779770.png)
![N-[2-(2,3-dihydro-1H-indole-1-sulfonyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2779773.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2,6-difluorobenzenecarboxylate](/img/structure/B2779777.png)